
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound with intriguing chemical properties and potential applications in various scientific fields. Characterized by its unique quinazolinone core structure, it includes an iodo-substituent, making it valuable for research in both organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically begins with the construction of the quinazolinone core. This involves a multi-step process starting from readily available aromatic amines and aldehydes. Iodination is achieved using iodine or iodine monochloride under controlled conditions.
Key steps:
Formation of the quinazolinone ring: : Utilizing amine and aldehyde precursors.
Iodination: : Using reagents such as iodine or iodine monochloride.
Attachment of benzoic acid moiety: : Coupling reactions to introduce the benzoic acid group.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing large-scale reactors and continuous flow techniques. Optimization of reaction conditions such as temperature, solvent, and reactant concentration ensures higher yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the quinazolinone core.
Reduction: : Reduction may involve the nitro or carbonyl groups.
Substitution: : The iodo-substituent allows for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: : Produces oxidized derivatives with altered electronic properties.
Reduction: : Leads to reduced forms with potential changes in bioactivity.
Substitution: : Yields substituted derivatives, expanding its chemical diversity.
科学的研究の応用
In Chemistry
Serves as a building block for synthesizing more complex molecules.
Studied for its unique electronic and steric properties.
In Biology
Explored for its interaction with biological macromolecules.
Potential use as a biochemical probe.
In Medicine
Investigated for its potential as an anticancer agent due to the presence of the quinazolinone core, known for its biological activities.
Studied for its antimicrobial properties.
In Industry
Utilized in the development of novel materials with specific electronic properties.
作用機序
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to enzymes or receptors, disrupting normal cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates the activity of key enzymes involved in cell growth and division.
Receptors: : May interact with cellular receptors, influencing signal transduction pathways.
類似化合物との比較
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid stands out due to its unique combination of an iodo-substituent and benzoic acid moiety. Compared to similar quinazolinone derivatives, it offers distinct electronic properties and potential biological activities.
Similar Compounds
6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Differs by the halogen substituent, affecting reactivity and bioactivity.
3-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Shares similarities but varies in halogen type, influencing its chemical behavior.
Now, let’s dive into these details. If anything sparks a specific curiosity, let's explore further.
特性
IUPAC Name |
3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDKXRIFKBZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2859149.png)
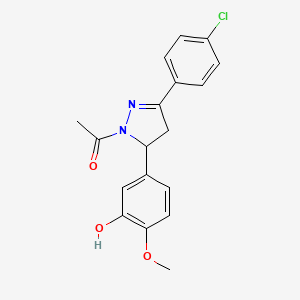
![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
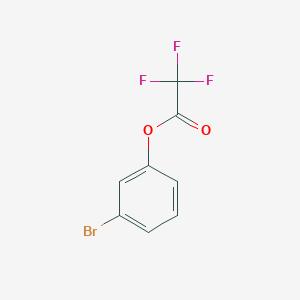
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
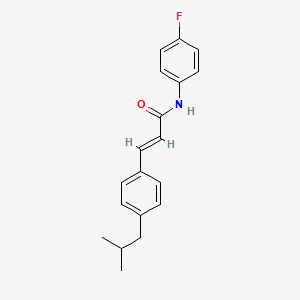
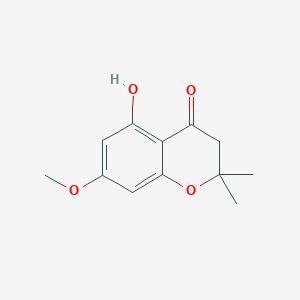
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B2859162.png)

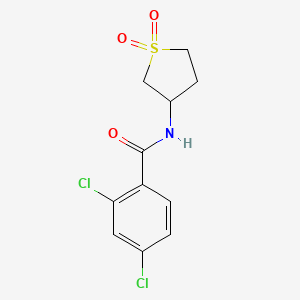
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859172.png)
